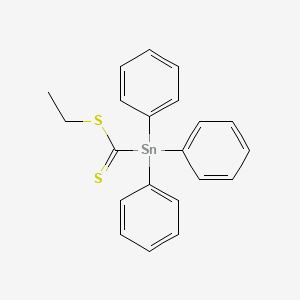

Ethyl triphenylstannanecarbodithioate

説明

Ethyl triphenylstannanecarbodithioate is an organotin compound characterized by a carbodithioate (-CS$2^-$) functional group coordinated to a triphenylstannane (SnPh$3$) moiety, with an ethyl group completing the structure. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. This compound’s carbodithioate group enhances its ability to act as a ligand or intermediate in cross-coupling reactions, while the triphenylstannane component contributes to stability and reactivity in non-polar environments .

特性

CAS番号 |

73137-43-6 |

|---|---|

分子式 |

C21H20S2Sn |

分子量 |

455.2 g/mol |

IUPAC名 |

ethyl triphenylstannylmethanedithioate |

InChI |

InChI=1S/3C6H5.C3H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4;/h3*1-5H;2H2,1H3; |

InChIキー |

YXTYLLVTNGGUER-UHFFFAOYSA-N |

正規SMILES |

CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:

Ph3SnCl+KSC(S)OEt→Ph3SnSC(S)OEt+KCl

Industrial Production Methods: While the industrial production methods for ethyl triphenylstannanecarbodithioate are not extensively documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

化学反応の分析

Types of Reactions: Ethyl triphenylstannanecarbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate moiety to a thiol or other reduced forms.

Substitution: The ethyl group or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, reduced organotin compounds.

Substitution Products: Various substituted organotin derivatives.

科学的研究の応用

Ethyl triphenylstannanecarbodithioate has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism by which ethyl triphenylstannanecarbodithioate exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biomolecules, affecting their function. The carbodithioate moiety can also participate in redox reactions, influencing cellular processes.

類似化合物との比較

Organophosphorus Analogues

A key structural analogue is Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate , which replaces the tin atom with phosphorus. Differences include:

- Reactivity : The phosphorus-based compound is a Wittig reagent, facilitating alkene synthesis via carbonyl olefination. In contrast, ethyl triphenylstannanecarbodithioate’s tin center enables nucleophilic substitution or transmetallation reactions .

- Solubility: Triphenylstannane derivatives exhibit lower polarity, reducing solubility in polar solvents (e.g., water, ethanol) compared to phosphorus analogues, which are more polar due to P=O or P–C bonds .

Table 1: Comparison with Organophosphorus Analogues

| Compound | Central Atom | Key Functional Group | Reactivity Profile | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Ethyl triphenylstannanecarbodithioate | Sn | Carbodithioate | Nucleophilic substitution | Low |

| Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate | P | Phosphanyl acetate | Wittig olefination | Moderate |

Thiophene-Based Carbodithioates

Thiophene derivatives with carbodithioate groups, such as Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate , share structural motifs but differ in substituents:

- Substituent Effects: The nitro group (-NO$_2$) on the benzamido ring in the thiophene derivative increases electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, ethyl triphenylstannanecarbodithioate’s ethyl and triphenylstannane groups provide steric bulk, favoring stability over reactivity .

- Biological Activity: Thiophene carbodithioates exhibit antifungal and antimicrobial properties, as seen in spice-derived bioactive compounds (e.g., turmeric, clove extracts). Organotin derivatives like ethyl triphenylstannanecarbodithioate are less studied for biological activity but are prioritized in synthetic chemistry due to their metallic center .

Table 2: Substituent Impact on Thiophene Derivatives

| Compound | Substituent | Key Property | Primary Application |

|---|---|---|---|

| Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate | -NO$_2$ (electron-withdrawing) | High electrophilicity | Antimicrobial agents |

| Ethyl triphenylstannanecarbodithioate | -SnPh$_3$ (steric bulk) | Thermal stability | Catalysis, ligand synthesis |

Key Research Findings

- Synthetic Utility : Ethyl triphenylstannanecarbodithioate’s tin center enables transmetallation reactions critical in forming carbon-carbon bonds, a feature absent in phosphorus or thiophene analogues .

- Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming many carbodithioates with lighter central atoms (e.g., S, P) .

- Limitations : Low solubility in polar solvents restricts its use in aqueous-phase reactions, necessitating organic solvents like toluene or dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。